
N-(3,6-dimethyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dimethyl-2-nitrophenyl)acetamide, also known as DMNAA, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of N-(3,6-dimethyl-2-nitrophenyl)acetamide involves the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's function and the accumulation of the substrate in the body. This compound has been found to be a reversible inhibitor of acetylcholinesterase, meaning that the enzyme activity can be restored once the compound is removed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of oxidative stress. This compound has been shown to increase the levels of reactive oxygen species in cells, leading to cell damage and death. This compound has also been found to modulate the levels of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,6-dimethyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of use. This compound can be easily synthesized and purified, making it a valuable tool for researchers. However, this compound also has some limitations, including its potential toxicity and the need for caution when handling the compound. Researchers must take appropriate safety measures when working with this compound to avoid any potential health risks.
Orientations Futures
There are several future directions for the use of N-(3,6-dimethyl-2-nitrophenyl)acetamide in scientific research. One potential area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Another potential area of interest is the development of new fluorescent probes based on this compound for the detection of biomolecules in cells and tissues.
Conclusion:
This compound is a valuable tool for scientific research, with its various biochemical and physiological effects making it a useful compound for investigating enzyme kinetics, protein-ligand interactions, and drug discovery. The compound's mechanism of action involves the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. This compound has several advantages for lab experiments, including its high purity, stability, and ease of use, but also has some limitations, including its potential toxicity. There are several future directions for the use of this compound in scientific research, including the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and the development of new fluorescent probes.
Méthodes De Synthèse
N-(3,6-dimethyl-2-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,6-dimethyl-2-nitrophenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in a pure form.
Applications De Recherche Scientifique
N-(3,6-dimethyl-2-nitrophenyl)acetamide has been used in various scientific research studies, including the investigation of enzyme kinetics, protein-ligand interactions, and drug discovery. This compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the nervous system. This compound has also been used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
N-(3,6-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-7(2)10(12(14)15)9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
Clé InChI |
BGJRFFYDQCNGBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




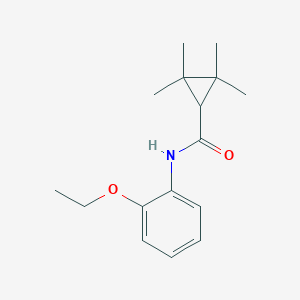
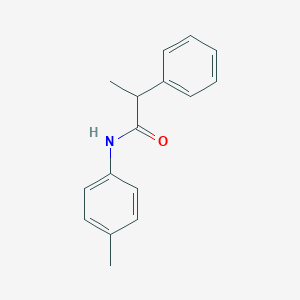
![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

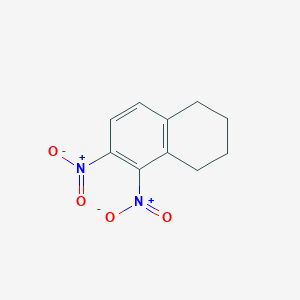
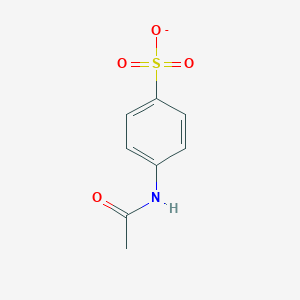
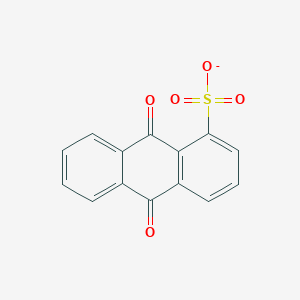
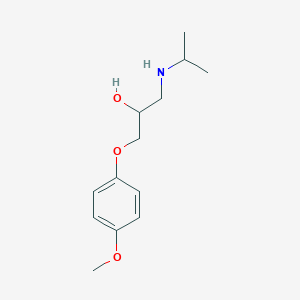
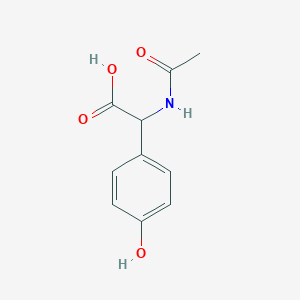

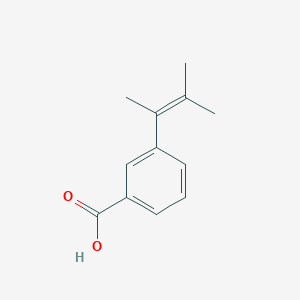

![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)